molecular formula C16H13NO B4675860 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one

5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one

Cat. No. B4675860
M. Wt: 235.28 g/mol
InChI Key: NIKAUDXSENSZCT-KBXRYBNXSA-N
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Description

5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one, also known as chalcone, is a naturally occurring compound found in many plants. It has been studied extensively for its various properties and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one varies depending on the application. In cancer, 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one has been shown to induce apoptosis (cell death) in cancer cells by activating various signaling pathways. In inflammation, 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In diabetes, 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one has been shown to improve insulin sensitivity and reduce blood glucose levels.
Biochemical and Physiological Effects:
Chalcone has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one is its natural origin, which makes it a potential alternative to synthetic compounds. Another advantage is its versatility, as it can be synthesized through various methods and has various potential applications. One limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one research. Some of these include studying its potential use as a natural dye, developing novel materials using 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one, and exploring its potential therapeutic applications in neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one and its potential applications in various diseases.

Scientific Research Applications

Chalcone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, diabetes, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Chalcone has also been studied for its potential use as a natural dye and in the synthesis of novel materials.

properties

IUPAC Name

(2E,4E)-5-phenyl-1-pyridin-4-ylpenta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-16(15-10-12-17-13-11-15)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKAUDXSENSZCT-KBXRYBNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-5-phenyl-1-pyridin-4-ylpenta-2,4-dien-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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